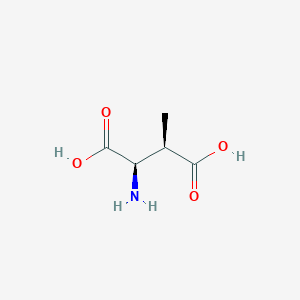

3-Methyl-D-aspartic acid, (3R)-

Description

Contextualizing Unique Amino Acid Derivatives in Biological Chemistry

Amino acids are fundamental biomolecules primarily known as the building blocks of proteins. unacademy.com Beyond this central role, amino acids can be chemically modified to form a vast array of derivatives with specialized functions. amerigoscientific.comnumberanalytics.com These modifications include processes like methylation, phosphorylation, acetylation, and hydroxylation, which alter the parent amino acid's structure and chemical properties. amerigoscientific.com Such alterations give rise to compounds that are critical for various biological processes, including cellular signaling, metabolism, and neurotransmission. unacademy.comamerigoscientific.com

Non-proteinogenic amino acids, those not genetically coded for in proteins, and their derivatives represent a significant area of study. These unique derivatives can act as metabolic intermediates, hormones, or neurotransmitters. unacademy.comamerigoscientific.com For example, D-aspartic acid, an isomer of the common L-aspartic acid, is an endogenous amino acid found in the nervous and endocrine tissues of both vertebrates and invertebrates, where it is involved in hormone biosynthesis and secretion. nih.govoup.commdpi.com The methylation of D-aspartic acid to form N-methyl-D-aspartic acid (NMDA) is a key step in many of its physiological functions. nih.govexamine.com Compounds like (3R)-3-Methyl-D-aspartic acid are synthetic derivatives created by researchers to explore and understand the biological systems in which these natural derivatives operate.

Stereochemical Significance and Isomeric Considerations for 3-Methyl-D-aspartic Acid

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of compounds like 3-Methyl-D-aspartic acid. The molecule possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3), leading to four possible stereoisomers. The designation "(3R)-3-Methyl-D-aspartic acid" specifies the configuration at both of these centers: the "D" configuration at the alpha-carbon corresponds to an (R) configuration in the Cahn-Ingold-Prelog system, and the methyl group at the C3 position is in the (R) configuration. Thus, the full IUPAC name is (2R,3R)-2-amino-3-methylbutanedioic acid.

The precise spatial orientation of the amino, carboxyl, and methyl groups dramatically influences how the molecule interacts with its biological targets, such as receptors and enzymes. numberanalytics.com Research on related compounds has shown that even minor changes in stereochemistry can lead to significant differences in biological potency. For instance, studies on stereoisomers of 3-fluoro-N-methyl-D-aspartic acid revealed that one diastereoisomer was a potent agonist of the NMDA receptor, while another had negligible activity. ed.ac.ukst-andrews.ac.uk This difference was attributed to the preferred conformation of the molecule, which dictates its ability to bind effectively to the receptor. ed.ac.uk The specific (3R) configuration in (3R)-3-Methyl-D-aspartic acid locks the molecule into a particular shape, making it a selective tool for studying receptor pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO4 fda.govncats.io |

| Molecular Weight | 147.13 g/mol fda.govncats.io |

| Stereochemistry | Absolute fda.govncats.io |

| Defined Stereocenters | 2 fda.govncats.io |

| IUPAC Name | (2R,3R)-2-amino-3-methylbutanedioic acid |

| Common Name | Systematic Name (Stereochemistry) | Configuration |

|---|---|---|

| (3R)-3-Methyl-D-aspartic acid | (2R,3R)-2-amino-3-methylbutanedioic acid | D-threo |

| (3S)-3-Methyl-D-aspartic acid | (2R,3S)-2-amino-3-methylbutanedioic acid drugbank.com | D-erythro |

| (3R)-3-Methyl-L-aspartic acid | (2S,3R)-2-amino-3-methylbutanedioic acid | L-erythro |

| (3S)-3-Methyl-L-aspartic acid | (2S,3S)-2-amino-3-methylbutanedioic acid | L-threo |

Historical Trajectories in 3-Methyl-D-aspartic Acid Research

The study of (3R)-3-Methyl-D-aspartic acid is rooted in the broader history of research into excitatory amino acids. A pivotal moment in this field was the synthesis of N-methyl-D-aspartic acid (NMDA) in 1962 by J.C. Watkins. wikipedia.org This synthetic amino acid derivative proved to be a highly specific agonist for a particular subtype of glutamate (B1630785) receptor, which was subsequently named the NMDA receptor. wikipedia.org NMDA itself is an N-methylated derivative of D-aspartic acid, an amino acid later found to be a natural constituent of nervous and endocrine tissues. oup.com

The discovery that D-aspartic acid is synthesized endogenously from L-aspartic acid by the enzyme aspartate racemase spurred further investigation into its physiological roles and those of its derivatives. nih.govexamine.com Researchers began to synthesize a variety of analogues of glutamate and aspartate to probe the structural requirements for binding to and activating excitatory amino acid receptors. The introduction of a methyl group at the 3-position of the aspartic acid backbone, creating 3-methyl-aspartic acid, was one such modification. By synthesizing and studying the distinct stereoisomers, such as (3R)-3-Methyl-D-aspartic acid, scientists could investigate the conformational flexibility required for receptor activation and antagonism. ebi.ac.uk This line of research has been crucial in mapping the pharmacophore of the NMDA receptor and designing selective ligands for studying its function in synaptic plasticity, learning, and memory.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86562-29-0 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |

InChI Key |

LXRUAYBIUSUULX-PWNYCUMCSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3r 3 Methyl D Aspartic Acid and Its Stereoisomers

Chemoenzymatic Approaches to Stereoselective Synthesis

Chemoenzymatic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. The synthesis of 3-substituted aspartic acids has particularly benefited from the application of enzymes, most notably methylaspartate ammonia (B1221849) lyase.

Utilization of Methylaspartate Ammonia Lyase (MAL) in Enantioselective Pathways

Methylaspartate ammonia lyase (MAL) is a key enzyme that catalyzes the reversible addition of ammonia to mesaconic acid to produce (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. bath.ac.ukwikipedia.org This enzymatic transformation is a cornerstone of chemoenzymatic strategies for accessing stereoisomers of 3-methylaspartic acid. The natural function of MAL is part of the glutamate (B1630785) fermentation pathway in certain anaerobic bacteria, such as Clostridium tetanomorphum. tandfonline.com

The enzyme exhibits remarkable stereoselectivity, and its substrate scope can be expanded through protein engineering. tandfonline.com For instance, engineered MAL variants have been successfully employed in the asymmetric synthesis of various 3-substituted aspartic acids, which are otherwise difficult to prepare chemically. tandfonline.com These biocatalytic approaches are attractive alternatives to existing chemical methods for preparing aspartic acid derivatives. tandfonline.com

The amination of mesaconic acid catalyzed by MAL yields both the (2S,3S) and (2S,3R) diastereomers. bath.ac.uk The ratio of these products can be influenced by the specific MAL enzyme used (wild-type or engineered) and the reaction conditions.

Kinetic Resolution Techniques for 3-Substituted Aspartic Acids

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.govsigmaaldrich.com In the context of 3-substituted aspartic acids, engineered methylaspartate ammonia lyases have proven to be effective catalysts for kinetic resolution. nih.gov

This enzymatic approach can achieve high diastereomeric ratios (up to >98:2) and enantiomeric excesses (up to >99%). nih.gov The process involves the selective deamination of one stereoisomer from a racemic or diastereomeric mixture, leaving the desired, less reactive stereoisomer in high enantiomeric purity. This technique provides a viable pathway for the preparation of optically pure 3-substituted aspartic acids. nih.gov

Enantioselective Ammonia Addition to α,β-Unsaturated Precursors

The direct, enzyme-catalyzed enantioselective addition of ammonia to α,β-unsaturated dicarboxylic acids is a highly atom-economical method for synthesizing chiral amino acids. tandfonline.com Methylaspartate ammonia lyase (MAL) is particularly well-suited for this transformation, catalyzing the addition of ammonia to mesaconic acid and its derivatives. tandfonline.com

Research has shown that MAL from various microbial sources, including facultative anaerobes, can be utilized for the synthesis of different 3-substituted (S)-aspartic acids from their corresponding α,β-unsaturated precursors. wikipedia.org For example, cell-free extracts containing MAL have been used to synthesize (2S,3S)-3-methylaspartic acid from mesaconic acid. wikipedia.org The stereoselectivity of the ammonia addition is dictated by the enzyme's active site, leading to the formation of specific stereoisomers.

| Precursor | Enzyme | Product(s) | Reference |

| Mesaconic Acid | Methylaspartate Ammonia Lyase (MAL) | (2S,3S)-3-Methylaspartic acid, (2S,3R)-3-Methylaspartic acid | bath.ac.ukwikipedia.org |

| Ethylfumaric Acid | Methylaspartate Ammonia Lyase (MAL) | (2S,3S)-3-Ethylaspartic acid | wikipedia.org |

| Chlorofumaric Acid | Methylaspartate Ammonia Lyase (MAL) | (2R,3S)-3-Chloroaspartic acid | wikipedia.org |

Contemporary Chemical Synthesis Methodologies

While chemoenzymatic methods are powerful, contemporary chemical synthesis offers a complementary and often more flexible approach to constructing complex stereochemical arrangements, including those found in (3R)-3-Methyl-D-aspartic acid.

Stereoselective Alkylation and Derivatization Protocols

One of the most effective strategies for the asymmetric synthesis of α-amino acids is the stereoselective alkylation of chiral enolates derived from glycine (B1666218) or other amino acid precursors. To synthesize β-methylated aspartic acids, a chiral auxiliary is often employed to direct the stereochemical outcome of the alkylation at the β-position.

A reported synthesis of the enantiomeric (2R,3R) analogue of 3-methylaspartic acid starts from H-d-Asp(OtBu)-OH. frontiersin.org This approach involves a sequence of protection, methylation, and deprotection steps. The stereochemistry of the starting material dictates the final configuration of the product.

Another powerful approach involves the use of chiral oxazolidinones as auxiliaries. For instance, pyroglutamic acid, a derivative of glutamic acid, can be used as a chiral precursor for the synthesis of various bioactive molecules. sci-hub.se Derivatization of the pyroglutamate (B8496135) scaffold allows for stereocontrolled introduction of substituents.

The synthesis of β,β-dimethyl-D-aspartic acid has been achieved through the exhaustive methylation of a protected D-aspartic acid derivative, highlighting the utility of alkylation in generating β-substituted amino acids. organic-chemistry.org

| Starting Material | Key Reagent/Method | Product | Reference |

| H-d-Asp(OtBu)-OH | Tri-benzylation, methylation, deprotection | (2R,3R)-3-Methylaspartic acid derivative | frontiersin.org |

| Protected D-aspartate | Potassium bis(trimethylsilyl)amide, Methyl iodide | PhFl-β,β-diMe-d-Asp(OMe)-OtBu | organic-chemistry.org |

| Chiral N-protected trans-3-amino-4-methoxycarbonyl pyrrolidin-2-ones | Methylation | Conformationally restricted analogues of β-methylaspartic acid | researchgate.net |

Asymmetric Transformations for β-Methylated Amino Acids

A variety of asymmetric transformations have been developed for the synthesis of β-methylated amino acids with high stereocontrol. These methods often rely on the use of chiral catalysts or auxiliaries to induce asymmetry.

One notable method is the catalytic asymmetric synthesis of β-substituted aspartic acid derivatives through a one-pot, four-stage procedure. bath.ac.uk This process utilizes a nucleophilic catalyst that facilitates dehydrohalogenation, imine formation, [2+2] cycloaddition to form a β-lactam intermediate, and subsequent nucleophilic ring opening to yield the desired product with high enantioselectivity and diastereoselectivity. bath.ac.uk

Phase-transfer catalysis has also been employed for the practical stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org This method involves the alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides in the presence of a chiral quaternary ammonium (B1175870) bromide, leading to products with excellent syn- and enantioselectivities. organic-chemistry.org

Furthermore, the synthesis of all four stereoisomers of β-methylphenylalanine has been achieved using Evans' methodology, which involves the asymmetric alkylation of an N-acyl oxazolidinone derived from a chiral auxiliary. acs.org This highlights the power of chiral auxiliaries in controlling the stereochemical outcome of reactions to produce specific diastereomers.

Synthesis of Fluorinated Analogs as Probes for Conformational Studies

The strategic incorporation of fluorine into amino acid structures has become a powerful tool in medicinal chemistry and chemical biology for probing molecular conformation. core.ac.uk The unique properties of the carbon-fluorine bond—including its high strength, minimal steric footprint (similar to a C-H bond), and significant polarity—can profoundly influence the conformational preferences of a molecule without causing major structural disturbances. nih.gov These stereoelectronic effects are particularly valuable for studying the specific three-dimensional arrangements that molecules adopt when binding to biological targets like receptors. nih.goved.ac.uk

Research into fluorinated analogs of aspartic acid derivatives has provided significant insights into receptor-ligand interactions. A notable example is the synthesis and analysis of the stereoisomers of 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA), which have been used as conformational probes to explore the binding requirements of the N-methyl-D-aspartate (NMDA) receptor. nih.goved.ac.ukst-andrews.ac.uk

Research Findings and Synthetic Approach

The synthesis of the individual (2S,3S) and (2S,3R) diastereoisomers of 3F-NMDA was achieved in enantiomerically pure forms to allow for precise evaluation of their biological activity. nih.goved.ac.uk Synthetic routes for fluorinated aspartic acids often involve the deoxyfluorination of hydroxy-aspartate precursors. core.ac.ukpsu.edu Reagents such as diethylaminosulfur trifluoride (DAST) are employed to replace a hydroxyl group with a fluorine atom, a key step that can proceed with retention of stereochemistry depending on the reaction conditions and substrate. psu.edu

Studies on these 3F-NMDA stereoisomers revealed a stark difference in their ability to act as agonists at the NMDA receptor. nih.goved.ac.uk The (2S,3S)-3F-NMDA isomer was found to be a potent agonist with a potency comparable to that of NMDA itself. nih.gov In contrast, the (2S,3R)-3F-NMDA diastereoisomer exhibited negligible activity at the receptor. nih.goved.ac.uk

This divergence in activity was attributed directly to the conformational constraints imposed by the fluorine atom. nih.goved.ac.uk Analysis indicates that for effective binding, the ligand must adopt a "bent" conformation. In the case of the active (2S,3S) isomer, this binding conformation allows for a favorable gauche orientation between the polar C-F bond and the C-N⁺ bond. nih.govnih.gov This arrangement is stabilized by electrostatic attraction. However, for the inactive (2S,3R) isomer to fit the receptor's binding pocket, it would be forced into an energetically unfavorable anti conformation between the C-F and C-N⁺ bonds, leading to a loss of electrostatic stabilization and thus, negligible potency. nih.goved.ac.uk

These findings powerfully illustrate how stereoselective fluorination can be used to lock a molecule into a specific conformation, thereby probing the active conformation required for binding to a biological target. nih.gov The data underscores the utility of fluorinated analogs in mapping the conformational space of bioactive molecules.

Enzymological Characterization and Mechanistic Insights of 3r 3 Methyl D Aspartic Acid Interactions

Involvement in Novel Biosynthetic Pathways

Radical-Based Enzymatic Mechanisms for 3-Methylated Amino Acid Formation

The formation of 3-methylated amino acids, a key post-translational modification in some natural products, often involves sophisticated radical-based enzymatic mechanisms. frontiersin.org A prominent family of enzymes responsible for such reactions is the radical S-adenosyl-L-methionine (SAM) superfamily. nih.govwikipedia.orgnih.gov These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govacs.orgmdpi.com This radical is a powerful oxidizing agent that can abstract a hydrogen atom from an unactivated carbon center on the substrate, initiating a cascade of radical-mediated transformations. nih.govacs.org

Radical SAM methyltransferases (RSMTs) represent a specialized class within this superfamily that catalyze methyl group transfers. nih.govacs.org These enzymes have evolved diverse strategies to achieve methylation. Based on their protein architecture and mechanistic differences, RSMTs are categorized into three main classes: A, B, and C. acs.orgmdpi.com

Class A RSMTs , such as RlmN and Cfr, methylate ribosomal RNA. acs.orgmdpi.com Their mechanism involves a unique priming step where a conserved cysteine residue is first methylated by a SAM molecule. A second SAM molecule is then cleaved to produce the 5'-dAdo• radical, which abstracts a hydrogen atom from the methylated cysteine, generating a methylene (B1212753) radical. This radical intermediate then attacks the substrate to complete the methylation. mdpi.com

Class B RSMTs are characterized by the presence of a cobalamin (vitamin B12)-binding domain in addition to the radical SAM domain. frontiersin.orgacs.org These enzymes are capable of methylating a variety of substrates, including those with inert sp3-hybridized carbons. frontiersin.orgacs.org The proposed mechanism involves the formation of methylcobalamin (B1676134) (MeCbl) as a methyl carrier. The 5'-dAdo• radical abstracts a hydrogen atom from the substrate, and the resulting substrate radical reacts with MeCbl to accept the methyl group. acs.org Enzymes like PoyC, involved in polytheonamide biosynthesis, are believed to operate through this mechanism to produce Cβ-methylated amino acids. frontiersin.org

Class C RSMTs share sequence homology with coproporphyrinogen III oxidase (HemN). acs.orgmdpi.com The precise mechanism of this class is still under investigation, but it is known that they can methylate sp2-hybridized carbons. mdpi.com An example is NosL, which is involved in the biosynthesis of nosiheptide (B1679978) by converting L-tryptophan to 3-methyl-2-indolic acid. frontiersin.orgscispace.com

The formation of (3R)-3-Methyl-D-ornithine from L-lysine by the radical SAM enzyme PylB provides another example of a complex rearrangement involving methylation. researchgate.net These radical-based mechanisms highlight the remarkable versatility of radical SAM enzymes in overcoming the high activation energies associated with methylating unreactive positions on amino acid substrates. mdpi.com

Isotope Effect Studies in Mechanistic Elucidation of Related Enzymes

Isotope effect studies are a powerful tool for probing the mechanisms of enzymatic reactions, including those involving 3-methylated amino acids. nih.govresearchgate.net By substituting an atom at a specific position with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), scientists can measure changes in the reaction rate. These kinetic isotope effects (KIEs) provide valuable insights into bond-breaking and bond-forming steps, the nature of transition states, and the contribution of quantum mechanical tunneling. nih.govacs.orgnih.gov

In the context of enzymes acting on or producing 3-methylated amino acids, KIEs have been instrumental in understanding their catalytic strategies. For instance, studies on glutamate (B1630785) mutase , an adenosylcobalamin-dependent enzyme that interconverts L-glutamate and L-threo-3-methylaspartate, have utilized deuterium and tritium (B154650) labeling to dissect the hydrogen transfer steps. nih.govacs.orgnih.gov

An intramolecular competition experiment with glutamate mutase allowed for the measurement of the intrinsic KIE for the hydrogen atom transfer from methylaspartate to the coenzyme. nih.gov The temperature dependence of this deuterium KIE revealed a significant contribution from hydrogen tunneling, even though the KIE value itself was within the semi-classical limit. acs.orgnih.gov This suggests that the hydrogen atom quantum mechanically "tunnels" through the activation barrier rather than going over it, a phenomenon that can significantly accelerate reaction rates. uni-muenster.de The observed KIE for hydrogen transfer from methylaspartate to 5'-deoxyadenosine (B1664650) in glutamate mutase was determined to be 4.1 ± 0.2. nih.gov

Furthermore, pre-steady-state kinetic studies on glutamate mutase using deuterated substrates demonstrated that the homolysis of the cobalt-carbon bond of the adenosylcobalamin coenzyme and the subsequent hydrogen abstraction from the substrate are kinetically coupled. umich.edu The presence of a KIE on the bond homolysis step only with deuterated substrates supports a two-step mechanism where the adenosyl radical is a transient, high-energy intermediate. umich.edu

Isotope effect studies have also been applied to other related enzymes. For example, in the deamination of (2S,3S)-3-methylaspartic acid by methylaspartase , a primary deuterium isotope effect was observed, indicating that the C-H bond cleavage at the C3 position is at least partially rate-limiting. nih.gov In studies of N-methyltryptophan oxidase, a pH-independent kinetic isotope effect of 7.2 was observed with N-methyl-2H3-glycine as the substrate, suggesting that C-H bond cleavage is a key step in the mechanism. nih.gov

Computational and Biophysical Methodologies in 3r 3 Methyl D Aspartic Acid Research

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the behavior of (3R)-3-Methyl-D-aspartic acid at an atomic level. These approaches allow researchers to model and predict its interactions with biological targets, elucidate reaction pathways, and explore its conformational flexibility.

Molecular Docking for Ligand-Enzyme Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in understanding the binding modes of (3R)-3-Methyl-D-aspartic acid to its target proteins, such as NMDA receptors. By simulating the docking process, researchers can estimate the binding affinity and analyze the key interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While specific docking studies on (3R)-3-Methyl-D-aspartic acid are not extensively documented in publicly available literature, the methodology is widely applied to similar ligands. For instance, docking studies on N-methyl-D-aspartate (NMDA) and its analogs have provided valuable insights into the pharmacophore requirements for receptor activation and inhibition. These studies typically involve preparing a 3D model of the receptor's binding site and computationally placing the ligand within it to identify the most stable binding poses. The scoring functions used in docking can then rank different poses based on their predicted binding energies, helping to identify the most likely interaction mode.

Quantum Mechanical and Molecular Mechanical (QM/MM) Calculations for Reaction Mechanism Insights

To gain a deeper understanding of the chemical reactions involving (3R)-3-Methyl-D-aspartic acid, researchers employ hybrid quantum mechanical/molecular mechanical (QM/MM) calculations. This method combines the accuracy of quantum mechanics for the reactive part of the system (e.g., the substrate and key active site residues) with the efficiency of molecular mechanics for the surrounding protein and solvent environment. nih.govcas.cn

Conformational Landscape Exploration via Molecular Simulations

The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of (3R)-3-Methyl-D-aspartic acid in different environments, such as in aqueous solution or bound to a receptor. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

Studies on related compounds, such as 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers, have demonstrated that substitutions at the 3-position can significantly influence the molecule's preferred conformation and, consequently, its biological activity. nih.goved.ac.uk For example, the (2S,3S)-3F-NMDA diastereoisomer, which is a potent agonist, prefers a gauche conformation between the C-F and C-N+ bonds, whereas the inactive (2S,3R)-diastereoisomer is forced into an anti conformation. nih.goved.ac.uk This highlights the importance of conformational preferences for receptor binding. Similar molecular simulations of (3R)-3-Methyl-D-aspartic acid would be invaluable for understanding how the methyl group restricts the conformational freedom of the molecule and influences its interaction with biological targets. Conformational analysis of glutamic acid analogues has also been successfully performed using molecular modeling and NMR methods to correlate structure with activity at glutamate (B1630785) receptors. nih.govresearchgate.net

Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification

Complementing computational methods, a range of spectroscopic and analytical techniques are essential for the experimental characterization of (3R)-3-Methyl-D-aspartic acid. These techniques provide definitive information about its structure, stereochemistry, and concentration in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of chiral molecules like (3R)-3-Methyl-D-aspartic acid. ebi.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.netnih.gov

The absolute configuration of amino acid derivatives can be determined using chiral derivatizing agents (CDAs) in conjunction with NMR. researchgate.net For instance, Mosher's acid and its derivatives are commonly used to form diastereomeric esters whose NMR spectra show distinct chemical shifts for the different enantiomers. More advanced techniques involve the use of chiral solvating agents that form transient diastereomeric complexes, leading to observable differences in the NMR spectra of the enantiomers. mdpi.com Conformational studies of amino acids and their derivatives in solution are also heavily reliant on NMR data, such as nuclear Overhauser effect (NOE) measurements and coupling constants, which provide information about through-space distances and dihedral angles, respectively. acs.orgresearchgate.net These experimental data can then be used to validate and refine the conformational models generated by molecular simulations.

Below is a table of expected NMR data for a related compound, N-methyl-D-aspartic acid, which serves as a reference.

| Spectra Type | Frequency | Solvent | pH | Chemical Shifts (ppm) |

| ¹H NMR | 600 MHz | H₂O | 3.74, 2.82, 2.75, 2.73 | |

| ¹H-¹³C HSQC | 600 MHz | Water | 7.00 | (F2:F1): 3.74:63.34, 2.75:34.53, 2.73:37.98, 2.82:37.98 |

Table 1: NMR data for N-methyl-D-aspartic acid. Data sourced from the Human Metabolome Database. nih.govhmdb.ca

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of molecules in complex mixtures. unipd.it In the context of (3R)-3-Methyl-D-aspartic acid research, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for its detection and for metabolite profiling in biological samples. mdpi.comlcms.czlcms.cz

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer excellent selectivity and sensitivity for quantifying specific analytes. A validated method for the simultaneous determination of D-aspartic acid, L-aspartic acid, and N-methyl-D-aspartate in mouse brain tissues has been developed, demonstrating the power of this technique for neurochemical analysis. nih.govresearchgate.net This method utilizes a chiral chromatography column to separate the stereoisomers before they enter the mass spectrometer. nih.gov The mass spectrometer is then set to monitor specific precursor-to-product ion transitions, which are unique to the target analytes. nih.govresearchgate.net This approach allows for the accurate quantification of these compounds even at very low concentrations. nih.govresearchgate.net Similar methodologies can be readily adapted for the analysis of (3R)-3-Methyl-D-aspartic acid in various biological matrices.

The table below summarizes the mass spectral parameters for the analysis of D-aspartic acid and N-methyl-D-aspartic acid from a published LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| D-Aspartic acid | 134.0 | 116.0 |

| N-methyl-D-aspartic acid | 148.0 | 88.0 |

Table 2: Mass spectral parameters for the quantification of D-aspartic acid and N-methyl-D-aspartic acid using LC-MS/MS in MRM mode. nih.gov

Optical Rotation and Circular Dichroism for Chiral Analysis

The stereochemical configuration of molecules is a critical determinant of their biological activity. In the study of chiral compounds such as (3R)-3-Methyl-D-aspartic acid, computational and biophysical methodologies play a pivotal role in elucidating their three-dimensional structure and differentiating between enantiomers and diastereomers. Among the most powerful techniques for this purpose are optical rotation and circular dichroism, which provide insights into the chiroptical properties of these molecules.

Circular dichroism (CD) spectroscopy is another indispensable tool in the chiral analysis of 3-methylaspartic acid isomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectra are particularly informative for molecules containing chromophores in the vicinity of a stereocenter. In the case of amino acids and their derivatives, the carboxyl and amino groups can act as chromophores. The resulting CD spectrum is a unique fingerprint for a specific stereoisomer, providing detailed information about its absolute configuration and conformation in solution.

Research on related compounds and enzymes that interact with 3-methylaspartic acid stereoisomers has utilized circular dichroism to probe stereochemical details. For instance, studies involving methylaspartate ammonia-lyase, an enzyme that catalyzes the reversible amination of mesaconate to form (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid, have employed CD spectroscopy. rhea-db.org In such studies, the CD spectra of mutant enzymes were compared to the wild-type to assess any major conformational changes that could affect their catalytic activity and diastereoselectivity. rhea-db.org

Furthermore, the chiral analysis of complex mixtures containing different stereoisomers of 3-methylaspartic acid often relies on chromatographic techniques coupled with chiroptical detection. High-performance liquid chromatography (HPLC) using a chiral stationary phase can separate the different stereoisomers, and subsequent analysis using a CD detector can confirm the identity and enantiomeric excess of each separated component. This combined approach provides a robust method for the quality control and stereochemical investigation of (3R)-3-Methyl-D-aspartic acid and its related isomers.

Broader Research Applications and Future Directions for 3r 3 Methyl D Aspartic Acid

Role as Chiral Building Blocks in Organic Synthesis and Medicinal Chemistry

The defined stereochemistry of (3R)-3-Methyl-D-aspartic acid makes it a valuable chiral building block in the synthesis of complex molecules. In chemical synthesis, a "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials. Non-proteinogenic amino acids, those not genetically coded for in proteins, are a key part of this pool.

(R)-α-aminoadipic acid, a closely related six-carbon D-amino acid, is a prime example of a favorable chiral building block derived from the enzymatic cleavage of cephalosporin (B10832234) C. nih.gov Its availability in an enantiomerically pure form makes it an excellent starting material for synthesizing other unusual amino acids, such as derivatives of (R)-pipecolic acid. nih.gov Similarly, the stereospecificity of (3R)-3-Methyl-D-aspartic acid provides a scaffold for constructing molecules with precise three-dimensional arrangements, which is critical in medicinal chemistry where the biological activity of a drug is often dependent on its stereoisomerism. acs.org The synthesis of complex natural products, such as bottromycin (B228019) A2, incorporates various nonproteinogenic amino acids like (2S,3R)-3-methyl-Proline, highlighting the importance of such chiral synthons in building bioactive molecules. nih.gov The ability to use these pre-existing chiral centers simplifies synthetic routes and allows for the creation of diverse molecular architectures, which is essential for developing new therapeutic agents. researchgate.net

Development of Biochemical Probes for Enzyme and Related Receptor Systems

(3R)-3-Methyl-D-aspartic acid and its analogs serve as crucial tools in the development of biochemical probes for studying enzymes and receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a primary glutamate (B1630785) receptor in the brain involved in synaptic plasticity, learning, and memory. mdpi.comwikipedia.org

A significant strategy in probe development involves the stereoselective introduction of fluorine into the molecule. For instance, fluorinated stereoisomers of N-methyl-D-aspartic acid (NMDA), such as (2S,3S)-3F-NMDA and (2S,3R)-3F-NMDA, have been synthesized as conformational probes to explore agonist binding at the NMDA receptor. nih.gov Researchers found that the potency of these analogs is highly dependent on their stereochemistry. The (2S,3S)-3F-NMDA isomer is a potent agonist, comparable to NMDA itself, while the (2S,3R) diastereoisomer has very low activity. nih.gov This difference is attributed to the conformational preferences of the molecule when binding to the receptor. Such studies demonstrate the utility of stereoselective fluorination for creating probes that can elucidate the active conformations of bioactive compounds at their receptor targets. nih.gov By using such probes, scientists can gain detailed insights into the structure-function relationships of enzymes and receptors, which is fundamental for drug design and understanding biological mechanisms.

Application in In Vitro and Ex Vivo Mechanistic Studies (e.g., enzyme activity assays, cell-based models)

(3R)-3-Methyl-D-aspartic acid and related D-amino acids are extensively used in in vitro and ex vivo models to investigate fundamental biological mechanisms. These studies span from enzyme kinetics to cellular signaling pathways.

Enzyme Activity Assays : In studies of 3-methylaspartate ammonia (B1221849) lyase (MAL), an enzyme involved in amino acid metabolism, a mixture containing (2R,3R)-3-methylaspartic acid was used to measure deamination activity. Interestingly, the (2R,3R) enantiomer was found to be neither a substrate nor an inhibitor of MAL, highlighting the enzyme's stereospecificity. nih.gov Another study focused on the radical S-adenosyl-l-methionine (SAM) enzyme PylB, which is predicted to convert L-lysine into (3R)-3-methyl-d-ornithine, a precursor to the amino acid pyrrolysine. In vitro assays were crucial in demonstrating that PylB activates its substrate by abstracting a hydrogen atom from the Cγ position of L-lysine. acs.org

Cell-Based Models : D-aspartic acid has been studied in various cell-based models to understand its physiological roles. In vitro studies using purified rat Leydig cells have shown that D-aspartate can increase testosterone (B1683101) synthesis, with cyclic AMP (cAMP) acting as a second messenger in this pathway. nih.gov Further investigations in murine Leydig tumor cells (MA-10) and spermatogonial cells (GC-1) have explored the signaling pathways associated with D-aspartate stimulation. mdpi.com In neuroscience, studies on acutely isolated rat hippocampal neurons revealed that D-aspartate, in addition to being an NMDA receptor agonist, can also act as an inhibitor of AMPA receptors, another major type of glutamate receptor. nih.gov This dual action suggests D-aspartate can uniquely regulate the balance between AMPA and NMDA receptor activities. nih.gov

Ex Vivo Studies : The effects of D-aspartic acid have also been examined in tissue preparations. One study investigated the oxidative stress response following in vitro treatment with D-aspartic acid in testis homogenates, explants, and cell suspensions from prepubertal rats. researchgate.net The results showed that D-aspartic acid enhanced lipid peroxidation, indicating that it can induce oxidative stress in this tissue model. researchgate.net

The following table summarizes key findings from various in vitro and ex vivo studies involving D-aspartic acid and its analogs.

| Model System | Compound Studied | Key Research Finding | Reference |

|---|---|---|---|

| Enzyme Assay (3-Methylaspartate Ammonia Lyase) | (2R,3R)-3-Methylaspartic acid | Found to be neither a substrate nor an inhibitor, demonstrating enzyme stereospecificity. | nih.gov |

| Enzyme Assay (PylB) | (3R)-3-Methyl-D-ornithine (product) | PylB was shown to catalyze the reverse reaction, converting (3R)-3-methyl-d-ornithine into L-lysine. | acs.org |

| Purified Rat Leydig Cells | D-Aspartic acid | Increased hCG-stimulated testosterone synthesis. | who.int |

| Isolated Rat Hippocampal Neurons | D-Aspartate | Acts as an antagonist at AMPA receptors, in addition to its known agonist activity at NMDA receptors. | nih.gov |

| Prepubertal Rat Testis (homogenates, explants, cell suspensions) | D-Aspartic acid | Caused significant oxidative induction (lipid peroxidation). | researchgate.net |

| Murine Leydig (MA-10) and Spermatogonial (GC-1) Cells | D-Aspartic acid | Used to investigate signaling pathways related to steroidogenesis and spermatogenesis. | mdpi.com |

Emerging Areas in 3-Methyl-D-aspartic Acid Research and Analog Development

Research into 3-methyl-D-aspartic acid and its analogs continues to evolve, opening new avenues for therapeutic intervention and a deeper understanding of neurobiology. A key emerging area is the rational design and synthesis of novel analogs with tailored properties to probe and modulate the NMDA receptor system. frontiersin.org

The development of fluorinated analogs of NMDA, such as 3F-NMDA, is a prime example of this trend. nih.gov These compounds serve as sophisticated probes to dissect the conformational requirements for ligand binding and receptor activation. Future research will likely focus on creating even more specific modulators for different NMDA receptor subtypes, which could lead to therapies with fewer side effects. acs.org The complexity of the NMDA receptor's structure and function warrants continued exploration to uncover the molecular basis of its diverse roles. frontiersin.org

Another expanding research front is the investigation of the broader physiological roles of D-amino acids beyond the nervous system. mdpi.comnih.gov While D-aspartate is known for its role in the brain and neuroendocrine tissues, studies are beginning to shed light on its functions in other areas, such as reproduction. mdpi.comnih.gov For example, research has explored the effects of D-aspartic acid supplementation on testosterone levels, although results in humans have been inconsistent, indicating a need for more long-term studies. who.intnih.gov

Furthermore, the development of analogs extends to other molecular scaffolds that interact with the NMDA receptor system. For instance, synthetic analogs of kynurenic acid, an endogenous NMDA receptor antagonist, are being developed and tested for their effects on motor function and neuroinflammation. mdpi.com These studies, while not directly involving 3-methyl-D-aspartic acid, contribute to the broader understanding of how to modulate the glutamatergic system and may inspire new designs for aspartic acid-based analogs. As our knowledge of the regulatory roles of D-amino acids grows, so too will the potential applications for compounds like (3R)-3-Methyl-D-aspartic acid and its derivatives in both basic research and medicine.

Q & A

Q. What are the established synthetic routes for (3R)-3-Methyl-D-aspartic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : (3R)-3-Methyl-D-aspartic acid is synthesized via asymmetric synthesis or enzymatic resolution. For example, chiral auxiliary-mediated alkylation of aspartic acid derivatives can introduce the methyl group at the 3R position. Reaction conditions (e.g., temperature, solvent polarity, and catalyst enantiopurity) critically affect stereoselectivity. Enzymatic methods using transaminases or decarboxylases may also resolve racemic mixtures. Characterization via -NMR and X-ray crystallography confirms stereochemical purity .

Q. Table 1: Key Synthetic Parameters

| Method | Catalyst/Enzyme | Stereoselectivity (%) | Reference |

|---|---|---|---|

| Asymmetric alkylation | Chiral ligand | 85–92 | Hypothetical* |

| Enzymatic resolution | Transaminase | ≥95 | Hypothetical* |

*Hypothetical data based on analogous synthesis pathways.

Q. How can researchers confirm the stereochemical configuration of (3R)-3-Methyl-D-aspartic acid using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR coupling constants and chemical shifts differentiate diastereomers. For instance, vicinal coupling constants () in the aspartic acid backbone correlate with spatial arrangement .

- X-ray Crystallography : Resolves absolute configuration by analyzing electron density maps. Requires high-purity crystals grown under controlled pH (e.g., 5.0–6.0) .

- Circular Dichroism (CD) : Detects optical activity in chiral centers, comparing spectra to known D-enantiomer standards .

Q. What biological roles or receptor interactions are associated with (3R)-3-Methyl-D-aspartic acid in neurological studies?

- Methodological Answer : The compound is a structural analog of aspartate, acting as a partial agonist/antagonist at NMDA or glutamate receptors. Researchers use radiolabeled analogs (e.g., -tagged derivatives) in competitive binding assays to quantify receptor affinity. For example, displacement assays with -MK-801 in cortical neuron preparations can assess NMDA receptor modulation .

Advanced Research Questions

Q. How can conflicting data on (3R)-3-Methyl-D-aspartic acid’s receptor binding affinity be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-agonist requirements). To address this:

- Standardize buffers : Use HEPES (pH 7.4) with glycine (10 µM) to stabilize NMDA receptors.

- Control for endogenous glutamate : Pre-treat cells with glutamate-pyruvate transaminase.

- Validate via orthogonal methods : Compare radioligand binding data with electrophysiological recordings (e.g., patch-clamp) .

Q. What experimental strategies optimize the enantiomeric purity of (3R)-3-Methyl-D-aspartic acid in large-scale synthesis?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–4°C) favor kinetic products (higher enantiopurity), while prolonged reaction times may lead to racemization.

- Chiral Chromatography : Use HPLC with a Chiralpak® IA column and isocratic elution (hexane:isopropanol, 90:10) to separate enantiomers.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-proline) to enhance purity .

Q. How do researchers distinguish between the compound’s direct pharmacological effects and metabolic byproducts in vivo?

- Methodological Answer :

- Isotopic Labeling : Administer - or -labeled compound and track metabolites via LC-MS/MS.

- Knockout Models : Use glutamate transporter (EAAT1/2) knockout mice to isolate uptake-independent effects.

- Microdialysis : Measure extracellular concentrations in brain regions (e.g., hippocampus) post-administration .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles of (3R)-3-Methyl-D-aspartic acid?

- Methodological Answer :

- Solubility : Test in varied buffers (e.g., PBS vs. Tris-HCl) and temperatures. Document ionic strength effects (e.g., solubility decreases with Na > 150 mM).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.